molecular formula C20H18N2O3 B12185258 Methyl 3-[(2-phenylquinolin-4-yl)formamido]propanoate

Methyl 3-[(2-phenylquinolin-4-yl)formamido]propanoate

Cat. No.: B12185258
M. Wt: 334.4 g/mol
InChI Key: CWNLLFNDDUTPML-UHFFFAOYSA-N
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Description

Methyl 3-[(2-phenylquinolin-4-yl)formamido]propanoate is an organic compound with the molecular formula C20H18N2O3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-phenylquinolin-4-yl)formamido]propanoate typically involves the reaction of 2-phenylquinoline-4-carboxylic acid with methyl 3-aminopropanoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-phenylquinolin-4-yl)formamido]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Methyl 3-[(2-phenylquinolin-4-yl)formamido]propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-phenylquinolin-4-yl)formamido]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The quinoline ring structure allows for π-π stacking interactions and hydrogen bonding, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-Phenylquinoline: Lacks the formamido and propanoate groups.

    Methyl 3-[(2-methylquinolin-4-yl)formamido]propanoate: Similar structure with a methyl group instead of a phenyl group.

Uniqueness

Methyl 3-[(2-phenylquinolin-4-yl)formamido]propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the formamido and propanoate groups enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

methyl 3-[(2-phenylquinoline-4-carbonyl)amino]propanoate

InChI

InChI=1S/C20H18N2O3/c1-25-19(23)11-12-21-20(24)16-13-18(14-7-3-2-4-8-14)22-17-10-6-5-9-15(16)17/h2-10,13H,11-12H2,1H3,(H,21,24)

InChI Key

CWNLLFNDDUTPML-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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